6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
Chemical Classification and Structural Significance
This compound belongs to the heterocyclic organic compound class known as tetrahydrocarbazoles, which are partially saturated derivatives of the carbazole ring system. The compound possesses the molecular formula C₁₂H₁₃BrN₂ and a molecular weight of 265.15 grams per mole. The structural framework consists of a tricyclic core where two benzene rings are fused to a central pyrrole ring, with the distinctive feature that one of the benzene rings has been partially reduced to form a cyclohexane moiety.
The compound exhibits stereochemical complexity, with the amine substituent at the 1-position introducing a chiral center. This stereochemical feature has been exploited in pharmaceutical applications, where specific enantiomers have been synthesized and evaluated for biological activity. The bromine substitution at the 6-position significantly influences the electronic properties of the molecule, affecting both its chemical reactivity and biological interactions.
The structural significance of this compound extends beyond its basic chemical properties. The presence of the bromine atom provides a handle for further synthetic modifications through various cross-coupling reactions, while the amine functionality offers opportunities for derivatization to modulate biological activity. The tetrahydrocarbazole core itself represents a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets.
Historical Development in Heterocyclic Chemistry
The development of tetrahydrocarbazole chemistry has deep roots in the pioneering work of 19th-century organic chemists. The foundational studies of carbazole chemistry can be traced to the work of Carl Graebe and Carl Glaser, who first isolated carbazole from coal tar in 1872. This discovery laid the groundwork for subsequent investigations into carbazole derivatives and their synthetic accessibility.
Adolf von Baeyer's contributions to heterocyclic chemistry proved instrumental in advancing the understanding of indole and carbazole systems. Baeyer was the first to propose the correct formula for indole in 1869, after publishing the first synthesis three years earlier. His theoretical contributions, including strain theory and investigations into cyclic compounds, provided the conceptual framework that would later guide synthetic approaches to tetrahydrocarbazole derivatives.
The classical synthetic approaches to tetrahydrocarbazoles emerged from these early studies. The Fischer indole synthesis, developed in the late 19th century, became a cornerstone method for constructing the tetrahydrocarbazole framework. This reaction involves the condensation of phenylhydrazine derivatives with cyclohexanone under acidic conditions, proceeding through hydrazone formation followed by cyclization and rearrangement. A mixture of cyclohexanone and glacial acetic acid with phenylhydrazine, when refluxed for 30-45 minutes, yields tetrahydrocarbazole products with yields typically ranging from 75% to 95%.
The evolution of synthetic methodology has expanded beyond classical approaches to include modern techniques. Microwave-assisted synthesis has emerged as an efficient method, with researchers reporting yields of 80% for 6-nitro, 8-methoxy 1,2,3,4-tetrahydrocarbazole using microwave irradiation at 100 watts and 140°C. Palladium-catalyzed synthesis methods have also been developed, utilizing tetrakis[triphenylphosphine] palladium with 2 mol% loading in hexamethylphosphoramide, achieving yields of 72-77% for substituted tetrahydrocarbazoles.
Role in Carbazole-Based Pharmaceutical Research
The pharmaceutical relevance of this compound has been established through extensive research into its antiviral properties. The compound has demonstrated potent activity against human papillomaviruses, with structure-activity relationship studies revealing that specific substitution patterns significantly influence biological efficacy. The research conducted by Gudmundsson and colleagues identified several compounds with in vitro antiviral activity in the low nanomolar range, with (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-amine being selected for further evaluation.
The development of this compound class represents a systematic approach to antiviral drug discovery. Synthetic methodologies have been developed to allow for variation of the substitution pattern of the tetrahydrocarbazole core, enabling comprehensive structure-activity relationship studies. These investigations have highlighted the importance of both the bromine substitution and the specific stereochemistry at the amine-bearing carbon for optimal antiviral activity.
Recent advances in synthetic methodology have further enhanced the accessibility of this compound class. The development of C-H functionalization approaches has provided alternative routes to tetrahydrocarbazole derivatives. Research has demonstrated that tetrahydrocarbazoles can be functionalized through photocatalyzed oxidation with elemental oxygen to generate hydroperoxide intermediates, which can then undergo acid-catalyzed nucleophilic substitution reactions to introduce amine functionalities. This approach has yielded products with yields ranging from 60% to 80%, depending on the specific reaction conditions and substrate electronics.
The pharmaceutical potential of these compounds extends beyond antiviral applications. The tetrahydrocarbazole scaffold has been recognized as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets. The specific substitution pattern present in this compound provides a foundation for further structural modifications aimed at optimizing selectivity and potency for various therapeutic applications.
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWBPSIEMPYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis: Cyclization of Brominated Phenylhydrazines
The Fischer indole synthesis remains the most widely employed method for constructing the tetrahydrocarbazole core. This approach involves the acid-catalyzed cyclization of phenylhydrazines with cyclic ketones, such as 1,2-cyclohexanedione. For 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine, the process begins with 4-bromophenylhydrazine hydrochloride and 1,2-cyclohexanedione under acidic conditions.
Reaction Conditions and Mechanism
Diazotization and Cyclization :
Reductive Amination :
Table 1: Fischer Indole Synthesis Workflow
Electrophilic Bromination of Tetrahydrocarbazole Followed by Amination
An alternative route involves brominating preformed tetrahydrocarbazole derivatives. This method is advantageous for late-stage functionalization but requires precise control over regioselectivity.
Bromination Protocol
Subsequent Amination
- The ketone group at the 1-position is converted to an amine via reductive amination.
- Method :
Table 2: Bromination-Amination Pathway
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NBS, H₂SO₄, CCl₄, 75°C | 6-Bromo-tetrahydrocarbazol-1-one | 90% |
| 2 | NH₄OAc, NaBH₃CN, MeOH | 6-Bromo-tetrahydrocarbazol-1-amine | 85% |
Green Chemistry Approaches: Solvent-Free and Catalytic Methods
Recent patents emphasize eco-friendly synthesis to reduce hazardous waste. A notable method involves cyclohexanone and 4-bromophenylhydrazine in a solvent-free system catalyzed by dry HCl gas.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Fischer Indole | High regioselectivity | Multi-step, moderate yields | Suitable for small-scale API production |
| Bromination-Amination | Late-stage modification | Requires toxic solvents (CCl₄) | Limited by NBS cost |
| Green Chemistry | Eco-friendly, high yield | Requires specialized equipment | Ideal for large-scale manufacturing |
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Sodium cyanoborohydride is commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while reduction reactions can produce different amine derivatives.
Scientific Research Applications
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic compound featuring a bromine atom, a phenyl group, and a tetrahydrocarbazole core.
Preparation Methods
- Synthetic Routes : A common method involves brominating 2,3,4,9-tetrahydro-1H-carbazole with bromine or N-bromosuccinimide (NBS) in dichloromethane.
- Industrial Production : Industrial production involves similar synthetic routes but on a larger scale, with continuous flow reactors and automated systems enhancing efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction : Reduction can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
- Substitution : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions, with sodium methoxide in methanol as a common reagent.
Scientific Research Applications
6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors. The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices and is also used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Antiviral Activity of Related Compounds
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to the active site of a target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution: Bromine vs. Chlorine
The halogen at C6 significantly impacts potency and pharmacokinetics. The bromine atom in 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine enhances lipophilicity, improving target engagement in bacterial systems (e.g., CpxRA agonism) . However, replacing bromine with chlorine reduces molecular weight (221.08 g/mol for 6-chloro vs. 248.01 g/mol for 6-bromo) while maintaining or enhancing antiviral activity. For example:
The chloro analogs exhibit superior selectivity indices (CC₅₀/IC₅₀), suggesting improved therapeutic windows. This trade-off between halogen size and pharmacokinetic optimization is critical for drug design .
Role of the Carbazole Scaffold
The intact C-ring in the tetrahydrocarbazole scaffold is essential for conformational stability and activity. Removal of the C-ring (e.g., compound 21 ) results in a 10-fold loss in bacterial cytotoxicity and CpxRA agonism, highlighting the scaffold’s role in maintaining target engagement . Analogs lacking the C-ring, such as simplified indole derivatives, show diminished activity due to reduced rigidity and altered binding kinetics .
Amine Substitutions
The primary amine at C1 is crucial for bacterial uptake via porin-mediated transport. Des-amino analogs (e.g., compound 33) exhibit reduced accumulation in E. coli, underscoring the amine’s role in permeation . Modifications to the amine, such as N-phenethyl or N-cyclohexyl substitutions (e.g., AL682), retain antimicrobial activity but may alter solubility and efflux pump susceptibility .
Stereochemical Effects
Stereochemistry at the C1 amine profoundly influences antiviral activity. The (R)-enantiomer of 6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine (compound 36 ) demonstrates superior anti-HPV activity compared to the (S)-enantiomer, emphasizing the need for chiral resolution in synthesis .
Key Data Tables
Table 1: Comparison of Halogenated Carbazol-1-amines
| Property | 6-Bromo Derivative (36) | 6-Chloro Derivative (38) |
|---|---|---|
| Molecular Weight (g/mol) | 248.01 | 221.08 |
| IC₅₀ (HPV) | 0.008 µM | 0.005 µM |
| CC₅₀ | 24 µM | 16 µM |
| Selectivity Index | 3,000 | 3,200 |
Table 2: Impact of Scaffold Modifications
| Compound | C-Ring Intact? | EC₅₀ (CpxRA) | Cytotoxicity |
|---|---|---|---|
| 6 | Yes | 0.5 µM | Moderate |
| 21 | No | 5.0 µM | None |
Q & A
Basic: What are the established synthetic routes for 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via C–H amination and thermal decarboxylation . For example, a derivative (6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine) was synthesized using C–H amination with HR-MS confirmation ([M+Na]⁺ = 310.131446) . Decarboxylation of intermediates (e.g., 2,3,4,9-tetrahydro-1H-carbazol-3-carboxylic acid) at 180–200°C in the presence of Cu or quinoline catalysts eliminates CO₂, yielding the unsubstituted tetrahydrocarbazole scaffold . Optimization involves controlling temperature (±5°C) and catalyst loading (e.g., 5–10 mol% Cu).
Advanced: How can computational chemistry aid in designing novel derivatives of this compound for target-specific applications?
Answer:
State-of-the-art reaction path search methods (e.g., quantum chemical calculations) can predict reaction feasibility and transition states. For instance, the ICReDD approach integrates computational, information, and experimental sciences to narrow optimal conditions, reducing trial-and-error cycles . Researchers can model substituent effects (e.g., bromine's electronic impact) using density functional theory (DFT) to prioritize synthetic targets. Experimental validation via 1H/13C NMR (as in ) ensures computational predictions align with empirical data.
Basic: What spectroscopic techniques are critical for characterizing this compound and confirming purity?
Answer:
- 1H NMR (CDCl₃, 400 MHz): Key peaks include aromatic protons (δ 7.58–7.11 ppm) and aliphatic protons (δ 2.73–1.84 ppm) .
- 13C NMR (75 MHz): Aromatic carbons (δ 135–110 ppm) and aliphatic carbons (δ 23–20 ppm) confirm the fused-ring structure .
- HR-MS : Used to verify molecular weight (e.g., m/z 310.131446 [M+Na]⁺) and detect impurities .
- IR spectroscopy : Bands at 3400 cm⁻¹ (N-H stretch) and 1578 cm⁻¹ (C=C aromatic) validate functional groups .
Advanced: How should researchers address contradictory data in reported synthetic yields or catalytic efficiencies?
Answer:
Contradictions often arise from catalyst choice (Cu vs. quinoline) or temperature gradients . To resolve discrepancies:
Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, calibrated thermocouples).
Perform kinetic studies to compare catalytic turnover (TOF) and activation energies.
Use HPLC-MS to detect side products (e.g., dehalogenated byproducts) that may reduce yield .
Cross-validate with computational models (e.g., transition state analysis) to identify rate-limiting steps .
Basic: What are the recommended protocols for generating unsubstituted tetrahydrocarbazole scaffolds from brominated precursors?
Answer:
- Thermal decarboxylation : Heat intermediates (e.g., 2,3,4,9-tetrahydro-1H-carbazol-3-carboxylic acid) at 180–200°C with Cu/quinoline to eliminate CO₂ .
- Catalyst screening : Test Cu(I/II) salts (e.g., Cu(OAc)₂) at 5–10 mol% to maximize scaffold purity (>98%) .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc 3:1) and confirm purity by NMR .
Advanced: How can researchers evaluate the biological activity of this compound given limited direct studies?
Answer:
- Structural analogy : Compare with indazole derivatives (e.g., 4-bromo-1H-indazol-6-amine) known for anticancer/antimicrobial activity .
- In silico docking : Model interactions with targets (e.g., kinase enzymes) using AutoDock Vina.
- Empirical assays : Screen against cell lines (e.g., MCF-7 for cytotoxicity) and validate via flow cytometry .
Basic: What safety protocols are essential when handling brominated carbazoles in lab settings?
Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store at 2–8°C in amber vials to prevent photodegradation .
- Follow institutional Chemical Hygiene Plans for waste disposal (e.g., halogenated waste streams) .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound’s reactivity?
Answer:
- Tracer studies : Synthesize ¹³C-labeled analogs to track decarboxylation pathways via NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., ¹²C vs. ¹³C) to identify rate-determining steps.
- MS imaging : Localize metabolites in biological systems using ¹⁵N-labeled derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
